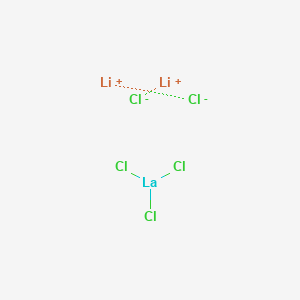

dilithium;trichlorolanthanum;dichloride

Description

Dilithium trichlorolanthanum dichloride (CAS: 405204-22-0) is a coordination complex with the molecular formula Cl₅LaLi₂ and a molecular weight of 330.0525 g/mol . The compound consists of lanthanum (La³⁺) coordinated with five chloride ions (Cl⁻) and two lithium (Li⁺) counterions.

Properties

Molecular Formula |

Cl5LaLi2 |

|---|---|

Molecular Weight |

330.1 g/mol |

IUPAC Name |

dilithium;trichlorolanthanum;dichloride |

InChI |

InChI=1S/5ClH.La.2Li/h5*1H;;;/q;;;;;+3;2*+1/p-5 |

InChI Key |

YSKOYVQYUJUXCN-UHFFFAOYSA-I |

Canonical SMILES |

[Li+].[Li+].[Cl-].[Cl-].Cl[La](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilithium;trichlorolanthanum;dichloride can be synthesized through the reaction of lanthanum chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves mixing lanthanum chloride and lithium chloride in a 1:2 molar ratio and stirring the mixture at room temperature. The resulting solution is then filtered to remove any insoluble impurities .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Dilithium;trichlorolanthanum;dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state lanthanum compounds, while substitution reactions may produce various lanthanum complexes with different ligands .

Scientific Research Applications

Dilithium;trichlorolanthanum;dichloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent for metal exchange reactions and as a promoter for the addition of organometallic compounds to sterically hindered, enolizable, or α,β-unsaturated ketones or imines.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a contrast agent in imaging techniques.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of dilithium;trichlorolanthanum;dichloride involves its interaction with specific molecular targets and pathways. The compound can coordinate with various ligands and metal centers, influencing their reactivity and stability. This coordination can lead to changes in the electronic and structural properties of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Key Properties of Dilithium Trichlorolanthanum Dichloride and Related Compounds

Key Observations:

- Coordination Diversity : Dilithium trichlorolanthanum dichloride likely adopts a La-centered octahedral geometry, contrasting with planar dilithium phthalocyanine and layered dilithium terephthalate .

- Stability : Unlike hygroscopic trichloroneodymium , dilithium terephthalate exhibits exceptional atmospheric stability due to filled lithium coordination sites . The target compound’s stability remains uncharacterized but may align with lanthanum’s moderate reactivity.

- Functional Roles: Dilithium phthalocyanine’s planar structure enables π-π stacking for organic electronics , while dilithium terephthalate’s layered morphology suits ion intercalation in batteries .

Electronic and Functional Comparisons

Lithium Coordination Chemistry

- Dilithium Complexes : Compounds like dilithium binaphtholate derivatives () demonstrate lithium’s role in enantioselective catalysis via Lewis acid-base interactions. Similarly, dilithium trichlorolanthanum dichloride could facilitate redox or acid-driven reactions .

- Chloride Ligands : In trichloroneodymium, chloride ions act as bridging ligands, enhancing structural rigidity . The Cl⁻ in the target compound may similarly stabilize La³⁺ while enabling ionic conductivity.

Reactivity and Hydrolysis Resistance

- Carborane Analogs : Disubstituted carborane derivatives (e.g., 1,7-(Ph₂B)₂-1,7-C₂B₁₀H₁₀) resist hydrolysis for >10 hours in boiling water, unlike less stable analogs . The target compound’s chloride-rich structure may confer comparable resistance, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.